molecular formula C16H18N2O3 B2429789 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421499-49-1

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2429789
CAS No.: 1421499-49-1
M. Wt: 286.331
InChI Key: ARRYATJXEPYSEP-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a cyclopropyl group, a hydroxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro-oxazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro-oxazole derivative.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structural features, such as the cyclopropyl and oxazole groups, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(METHYLSULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2-PHENOXYPROPANAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-9-14(18-21-11)15(19)17-10-16(20,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,20H,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRYATJXEPYSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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